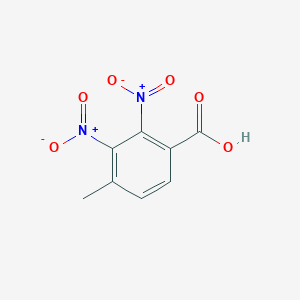
Cholestane, (5a,14b,17a,20S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cholestane, (5a,14b,17a,20S)-, is a saturated tetracyclic triterpene with the molecular formula C27H48 . It is a diagenetic product of cholesterol and is one of the most abundant biomarkers in the rock record . Cholestane is often found in petroleum deposits and is used as an indicator of ancient animal life .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cholestane can be synthesized through the reduction of cholesterol. One common method involves the use of the Huang-Minlon modification of the Wolff-Kishner reduction . This method reduces the carbonyl group in cholesterol to a methylene group, resulting in the formation of cholestane.
Industrial Production Methods
Industrial production of cholestane typically involves the extraction and purification of cholesterol from animal sources, followed by chemical reduction processes to convert cholesterol into cholestane .
Análisis De Reacciones Químicas
Types of Reactions
Cholestane undergoes various chemical reactions, including:
Oxidation: Cholestane can be oxidized to form cholestanone.
Reduction: Cholestane is formed through the reduction of cholesterol.
Substitution: Halogenation reactions can introduce halogen atoms into the cholestane molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The Wolff-Kishner reduction uses hydrazine (N2H4) and a strong base such as potassium hydroxide (KOH).
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).
Major Products
Oxidation: Cholestanone
Reduction: Cholestane
Substitution: Halogenated cholestane derivatives
Aplicaciones Científicas De Investigación
Cholestane has several scientific research applications:
Chemistry: Used as a biomarker in geochemical studies to trace the presence of ancient animal life.
Biology: Helps in understanding the diagenetic processes of cholesterol in biological systems.
Medicine: Cholestane derivatives are studied for their potential therapeutic properties.
Industry: Used in the analysis of organic compounds in petroleum.
Mecanismo De Acción
Cholestane exerts its effects primarily through its role as a biomarker. It is formed by the diagenesis of cholesterol, which involves the loss of functional groups and saturation of double bonds . This process maintains the stereochemistry of the original cholesterol molecule, allowing cholestane to serve as an indicator of ancient biological activity .
Comparación Con Compuestos Similares
Cholestane is similar to other steranes, such as:
- Coprostane
- 20R-5α(H),14β(H)-17β(H)-Sterane
- 20S-5α(H),14β(H)-17β(H)-Sterane
Uniqueness
Cholestane is unique due to its specific stereochemical configuration and its role as a biomarker for ancient animal life . Unlike other steranes, cholestane is a direct product of cholesterol diagenesis, making it a valuable tool in geochemical and evolutionary studies .
Propiedades
Número CAS |
69483-46-1 |
|---|---|
Fórmula molecular |
C27H48 |
Peso molecular |
372.7 g/mol |
Nombre IUPAC |
(5R,8R,9S,10S,13R,14R,17S)-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3/t20-,21+,22-,23-,24+,25-,26-,27+/m0/s1 |
Clave InChI |
XIIAYQZJNBULGD-JJNQFABQSA-N |
SMILES isomérico |
C[C@@H](CCCC(C)C)[C@@H]1CC[C@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



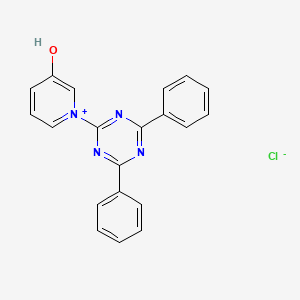
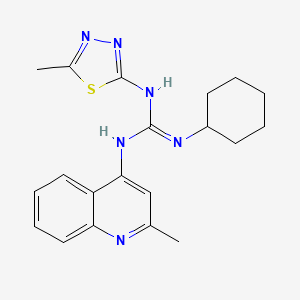
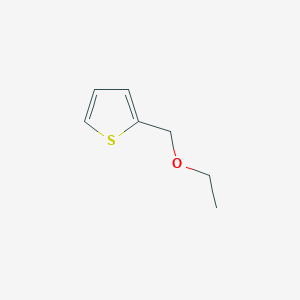
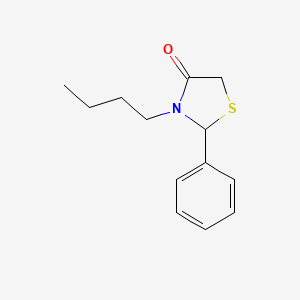

![Benzoic acid, 4-[2-[(9H-fluoren-9-ylacetyl)amino]ethyl]-](/img/structure/B14472560.png)
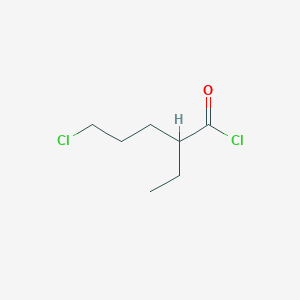
![(E)-Bis[4-(dimethoxymethyl)phenyl]diazene](/img/structure/B14472568.png)

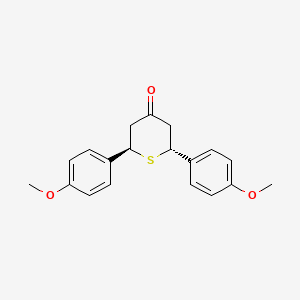
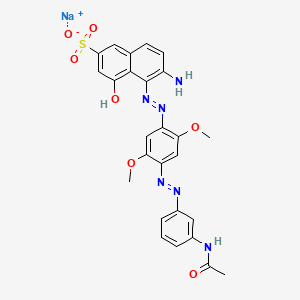
![1-Methyl-2-[(1-octadecylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium](/img/structure/B14472620.png)
